3-amino-N-pyridin-3-ylbenzenesulfonamide 3-amino-N-pyridin-3-ylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13873016
InChI: InChI=1S/C11H11N3O2S/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10/h1-8,14H,12H2
SMILES:
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol

3-amino-N-pyridin-3-ylbenzenesulfonamide

CAS No.:

Cat. No.: VC13873016

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-pyridin-3-ylbenzenesulfonamide -

Specification

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
IUPAC Name 3-amino-N-pyridin-3-ylbenzenesulfonamide
Standard InChI InChI=1S/C11H11N3O2S/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10/h1-8,14H,12H2
Standard InChI Key RAGFYHJTQKWYKZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)N

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

3-Amino-N-pyridin-3-ylbenzenesulfonamide (C₁₁H₁₁N₃O₂S) shares a molecular framework with its 4-amino isomer (CAS 599-81-5), differing only in the position of the amino group on the benzene ring . Key physicochemical parameters include:

PropertyValue
Molecular Weight249.29 g/mol
Exact Mass249.06 Da
Topological Polar Surface Area (TPSA)93.46 Ų
LogP (Partition Coefficient)3.20
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The sulfonamide group (–SO₂NH–) bridges the benzene and pyridine rings, conferring polarity and hydrogen-bonding capacity, while the amino group at the 3-position introduces electron-donating effects that may influence reactivity .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of N-(heteroaryl)-sulfonamides typically involves nucleophilic substitution reactions. A patented method for analogous compounds (e.g., N-(3-amino-quinoxalin-2-yl)-sulfonamides) provides a relevant blueprint :

  • Step 1: Formation of Chlorinated Intermediate

    • React 2,3-dichloroquinoxaline with a sulfonamide derivative (e.g., 3-aminobenzenesulfonamide) in the presence of LiOH or NaOH.

    • Solvents: DMA, DMF, or DMSO at 20–150°C for 0.5–48 hours .

  • Step 2: Amination

    • Substitute the chloro group with an amine using pyridine bases (e.g., 2,6-lutidine) in polar solvents (n-propanol, n-butanol).

    • Conditions: 120°C for 42 hours under nitrogen .

For 3-amino-N-pyridin-3-ylbenzenesulfonamide, this approach could be adapted by substituting quinoxaline intermediates with appropriately functionalized benzene precursors.

Physicochemical and Pharmacological Properties

Drug-Like Characteristics

The compound’s LogP (3.20) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its TPSA (93.46 Ų) aligns with orally bioavailable drugs, though the sulfonamide moiety may necessitate formulation adjustments for optimal absorption .

Future Directions and Applications

Medicinal Chemistry Optimization

  • Structural Modifications: Introducing electron-withdrawing groups to the pyridine ring could enhance metabolic stability.

  • Prodrug Strategies: Esterification of the sulfonamide may improve bioavailability.

Target Validation Studies

  • In Silico Screening: Molecular docking against Nav1.7 or proteasome subunits could prioritize biological assays .

  • In Vivo Models: Testing in rodent neuropathic pain or oncology models would validate therapeutic potential.

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